

Introduction: Unlocking the Potential of a Ch

Author: BenchChem Technical Support Team. Date: January 2024

Compound of Interest

Compound Name:	3-Chloro-4-cyanopyridine
Cat. No.:	B017897

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds ubiquitous in pharmaceuticals, agrochemicals, and materials science.^[1] Within this field, the use of chloro-heteroaromatic compounds as coupling partners for iodo-analogs.^[1]

However, heteroaryl chlorides, particularly pyridines, present unique challenges. The strong Carbon-Chlorine (C-Cl) bond makes the initial, often rate-determining step of the reaction difficult. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and low yields.^{[3][4]}

This guide focuses on a specific, intriguing substrate: **3-chloro-4-cyanopyridine**. This molecule possesses a dual nature. While it carries the inherent pyridine nitrogen and the C4-cyano group—activates the C-Cl bond, making oxidative addition more favorable compared to electron-rich chloropyridine substrates. This guide also provides troubleshooting advice necessary for successfully employing this versatile building block in Suzuki-Miyaura coupling reactions.

The Causality of Experimental Design: A Mechanistic Perspective

A successful Suzuki reaction is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of components, each chosen to overcome the unique electronic and steric properties of the **3-chloro-4-cyanopyridine** substrate.

The Catalytic Heart: Palladium Source and Ligand Selection

For challenging chloropyridine substrates, standard catalysts like $Pd(PPh_3)_4$ are often ineffective.^[4] The reaction demands a highly active catalyst system, such as a palladium complex with a strong NHC ligand or a phosphine ligand.

- Bulky, Electron-Rich Phosphine Ligands:** Ligands developed by groups like Buchwald (e.g., SPhos, XPhos, RuPhos) are designed to be both steric and electron-rich, stabilizing the palladium(0) center, promoting the oxidative addition step.^[7] The steric bulk accelerates the final reductive elimination step, preventing the formation of dimers or coordination with the pyridine substrate.^{[5][8]}
- N-Heterocyclic Carbene (NHC) Ligands:** NHCs are strong σ -donors that form very stable bonds with palladium. This robust Pd-NHC bond creates a highly active catalyst. Catalysts like PEPPSI-IPr are particularly effective for coupling heteroaryl chlorides.^[5]

Table 1: Comparative Overview of Ligand Classes for Chloropyridine Coupling

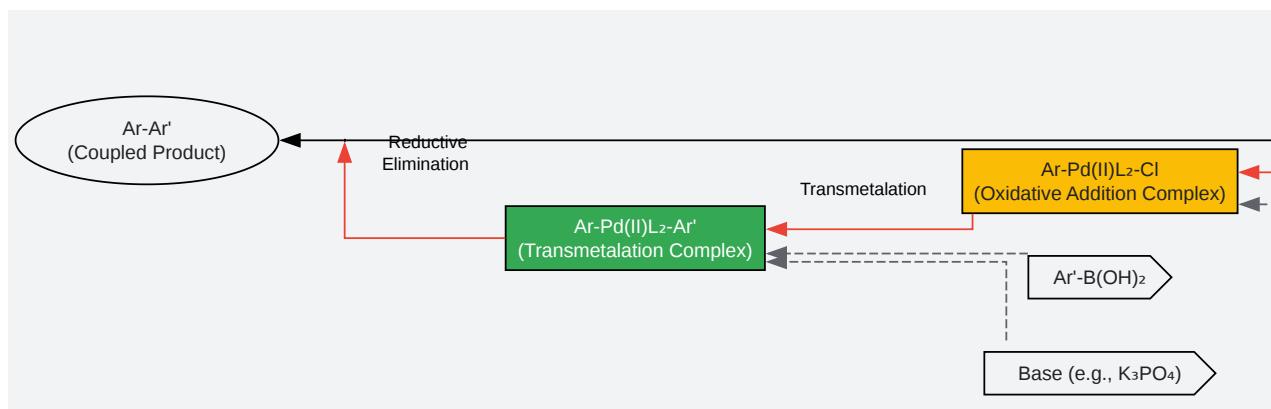
Ligand Class	Representative Ligands	Key Advantages
Bulky Phosphines	SPhos, XPhos, RuPhos	High activity for C-Cl activation; can be used with standard Pd catalysts (e.g., XPhos Pd G3). ^[5]
N-Heterocyclic Carbenes (NHCs)	IPr, IMes	Forms highly stable and active catalysts, leading to shorter reaction times and reduced catalyst loading.

The Activator: Role and Selection of the Base

The base plays a crucial, non-negotiable role in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate ester. This reaction is often a rate-determining step, as the base must be able to displace the chloride ligand on the palladium center. The base must also be able to form a stable complex with the boronate ester.

For a less reactive C-Cl bond, a faster transmetalation rate is needed to ensure an efficient overall cycle. Therefore, the choice of base is critical.

- Strong Inorganic Bases: Strong, non-nucleophilic bases like potassium phosphate (K_3PO_4) and cesium carbonate (Cs_2CO_3) are often superior for c species compared to weaker bases like sodium carbonate (Na_2CO_3).
- Solubility: The poor solubility of inorganic bases can sometimes be a limiting factor. Using a biphasic solvent system, such as dioxane/water or tolu a sufficient amount of the base.[8]


The Environment: Solvent System Considerations

The solvent must solubilize the organic substrates, the catalyst, and interact effectively with the inorganic base.[10] The choice of solvent can significantly affect the reaction rate and yield.

- Aprotic Ethereal/Aromatic Solvents: Mixtures of 1,4-dioxane/water or toluene/water are the most common and reliable choices for Suzuki couplings compatible with the strong bases required.
- Polar Aprotic Solvents: Solvents like DMF or acetonitrile can also be used. However, their role can be complex, as they may coordinate with the palladium center. In some systems, initial optimization should focus on more conventional ethereal or aromatic solvent mixtures.

Visualizing the Process

Understanding the reaction mechanism and experimental sequence is key to successful execution and troubleshooting.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Suzuki coupling.

Experimental Protocols

The following protocols are generalized starting points and should be optimized for each specific boronic acid partner. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Buchwald Ligand/Catalyst System (Conventional Heating)

This protocol utilizes a palladium acetate source with a bulky phosphine ligand, a robust system for many challenging substrates. [5] Materials:

- **3-Chloro-4-cyanopyridine** (1.0 mmol, 138.5 mg)
- Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg, 2 mol%)
- SPhos Ligand (0.04 mmol, 16.4 mg, 4 mol%)
- Potassium Phosphate (K_3PO_4 , 2.0 mmol, 424 mg)
- Anhydrous, degassed 1,4-Dioxane (4 mL)
- Degassed Water (1 mL)
- Schlenk flask or reaction vial with a magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **3-chloro-4-cyanopyridine**, the arylboronic acid, $\text{Pd}(\text{OAc})_2$, SPhos, and K_3PO_4 . Repeat this cycle three times to ensure the vessel is free of oxygen.
- Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. [5]4. Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
- Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the desired 3-aryl-4-cyanopyridine product. [4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid, uniform heating. [1] Materials:

- **3-Chloro-4-cyanopyridine** (0.5 mmol, 69.3 mg)
- Arylboronic acid (0.6 mmol, 1.2 equiv)
- PEPPSI™-IPr Catalyst (0.01 mmol, 6.8 mg, 2 mol%)
- Potassium Carbonate (K_2CO_3 , 1.0 mmol, 138 mg)
- Degassed 1,4-Dioxane (3 mL)

- Degassed Water (0.5 mL)
- Microwave reaction vial with a stir bar

Procedure:

- Reaction Setup: In a microwave vial, combine **3-chloro-4-cyanopyridine**, the arylboronic acid, PEPPSI™-IPr catalyst, and K_2CO_3 . [1]2. Solvent A
- Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 20-60 minutes. Note: Monitor internal pressure and tempe
- Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described i

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common issues.

Table 2: Common Problems and Solutions in the Suzuki Coupling of **3-Chloro-4-cyanopyridine**

Problem	Potential Cause(s)
No Reaction / Low Conversion	1. Inactive Catalyst: Oxygen has deactivated the Pd(0) catalyst.
2. Insufficiently Active Catalyst System: The chosen ligand/catalyst is not active enough for C-Cl bond activation.	Switch to a more active system. If using $Pd(OAc)_2/SPhos$, try a pre-catalyst like $Pd\ G3$ or an NHC-based catalyst like PEPPSI-IPr. [5][8]
3. Ineffective Base: The base is too weak or poorly soluble to efficiently generate the boronate species.	Switch to a stronger base like K_3PO_4 or Cs_2CO_3 . Ensure vigorous stirring to maximize interaction in the biphasic system. [8]
Significant Protodeboronation (Boronic acid is replaced by -H)	1. Presence of Water/Protic Sources: Can be exacerbated by high temperature and certain bases. [3]
2. Reaction Too Slow: If the cross-coupling is slow, side reactions become more competitive.	Optimize conditions to accelerate the desired reaction (increase temperature, catalyst, ligand/base).
Homocoupling of Boronic Acid (Forms $Ar'-Ar'$)	1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. [3]
2. Incomplete Reduction of $Pd(II)$ Precatalyst: Remaining $Pd(II)$ can facilitate homocoupling.	Ensure the pre-catalyst is properly activated to $Pd(0)$ in the initial phase of the reaction.
Dehalogenation of Starting Material (3-chloro-4-cyanopyridine converted to 4-cyanopyridine)	1. Hydride Sources: Amines, alcohols, or even solvents can act as hydride sources to reduce the palladium catalyst. [3]
2. Catalyst Pathway: Certain catalyst/ligand combinations may be more prone to this side reaction.	Screen different ligands. This is often less of an issue with modern, highly active catalyst systems that promote rapid cross-coupling.

Conclusion

The Suzuki-Miyaura coupling of **3-chloro-4-cyanopyridine** is a highly achievable and valuable transformation for synthetic chemists. While success is not guaranteed, a rational approach to experimental design makes this reaction a powerful tool. By understanding the critical role of each component—from the electrophile to the catalyst—researchers can reliably synthesize a diverse array of 3-aryl-4-cyanopyridine derivatives. The protocols and troubleshooting guide provided here will help you navigate challenges in both academic and industrial research settings.

References

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [URL: <https://vertexaisearch.cloud.google.com/ground-redirect/AUZIYQEKhxsCJQezNsZvmlrUiLiCjhKdJfB5UzpzFYWMcnlcd3mWkizEF6c00WPfYiaHOi0Fx5IS-SfPByDDZxoAr0R0omQettJnhP6xTclI1Cwkhz7CxySyqhbTw==>]
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. [URL: <https://vertexaisearch.cloud.google.com/ground-redirect/AUZIYQEKhxsCJQezNsZvmlrUiLiCjhKdJfB5UzpzFYWMcnlcd3mWkizEF6c00WPfYiaHOi0Fx5IS-SfPByDDZxoAr0R0omQettJnhP6xTclI1Cwkhz7CxySyqhbTw==>]

- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem. [URL: https://vertexaisearch.cloud.google.com/group/pburVQgM9G_5t5l7Y2zLco4SuOhB6jTLkGP0dLQd2uio-RlyosKoVpwzGQPRn-WWR8aYnNAJu_8SmBkrXG4IKJclct-jtHDQ5t1wHBMuNr1K1xukA]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free System redirect/AUZIYQEuQ9m75_b2oWXmgp76SjVtCju_5Q07LZ-PV5JLHDwtidXb4ZljsLU1O8b4LP22lyWqUC7Vra3Vpd6_5IGMMZ3JZxwHu8e_0jGd[=]
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSWk8GXGPhIF-E6uXlHh6ohLPtTYKLNvpcXlf6sikVJ5Kg0xdXjWSjBw(vviwCdHrNoYnJOU[=]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [URL: https://vertexaisearch.cloud.google.com/group/redirect/AUZIYQH1JhyT5ffhc0vIWK_j7c0sWMKYBeFYDJu24s3YXRDO5pr4tAx7JBdlb5oApFcdLN3IDQ_KEiWfkrAMJaH0-fvvOOXmaY0cjKrbOD8t5yEUMbNj02qlUckWv3-jbT4GHCM6T382Dk5Et_FaLzc4iqA==]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/X7P8Ga6Gya8bXv5eAVVLYIWrsTO4NyM3bvr8ggbGPPXUx85VoppPIj5ISN7f3PRLBpL1NzB0KBOJmfisKCKU8sgtwUBJU8eyV1FMukMAYaSOEzr7_9Q5l3a2IRiC88IKRO4DNvmAaXMW0nF3HNp4vcjeeaFbtWpEkLbUC3c6s-e40YENZWdu1DG]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuchLI9ZeqfTXMOgQAAanbkdbSHhEz6x0NALK3Qxz_zMfLmJYesIBGCthg0dfftnnfqWhzFrLZ8Ye9tas_ls5lT0Fe_svDNkYo0hFkYCp_S6Mg52XJFLoBkxTig_qalTthFbPnAaG1CgqkqkDuiLL4\[=\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE<u>u</u>chLI9ZeqfTXMOgQAAanbkdbSHhEz6x0NALK3Qxz_zMfLmJYesIBGCthg0dfftnnfqWhzFrLZ8Ye9tas_ls5lT0Fe_svDNkYo0hFkYCp_S6Mg52XJFLoBkxTig_qalTthFbPnAaG1CgqkqkDuiLL4[=])]
- The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/D0KAfuv1sjwA7vjX2WNxm3vX31dgnGEQ0pqWrPzwlwqFKxGrt_X4AEWgOgEqURSpTkMn1L6StzjcFuglY4CjfeXs80ltpxnKcGv569Dqec2yFxNm]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/redirect/AUZIYQFWfpCCIAF0bdvU4iYiBagPOenrDqBCV4ai0NVERLFsvaEsjHgBH8b0Y2q1km9esX41JtQvLMSTYwE9wv_l3hnpnSJ_51AxFOZdT]
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [URL: [https://vertexaisearch.cloud.google.com/redirect/AUZIYQH2qN4V1MkdqBaUeFg7aSY2L6L3U8RNz3bZC08zLEexANY0S9nO2o3wU6vVBx9ozJj-r1Z5bqAMccvzaZ2HE6tyMYaEqZMX-nV7TJUrHZ1Q8g7ULzsTTa8iTr0iodEUN-g4sP6MqmliaUBJa8fxrNi8YYgP98mRj06keJdbVrzmvB3JhFmER64-obrhwrSzdH9kSPjpSBY\[=\]](https://vertexaisearch.cloud.google.com/redirect/AUZIYQH2qN4V1MkdqBaUeFg7aSY2L6L3U8RNz3bZC08zLEexANY0S9nO2o3wU6vVBx9ozJj-r1Z5bqAMccvzaZ2HE6tyMYaEqZMX-nV7TJUrHZ1Q8g7ULzsTTa8iTr0iodEUN-g4sP6MqmliaUBJa8fxrNi8YYgP98mRj06keJdbVrzmvB3JhFmER64-obrhwrSzdH9kSPjpSBY[=])]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [URL: [https://vertexaisearch.cloud.google.com/redirect/AUZIYQEumfhALgkB9mbPSq_EOvjq_bUoM8wIHC3kSntnEzv-xEmER-bc2NN5lyPKMyt23xnCqSxtH48GM_ibMHwS0XVZ_mLNdePxNyXt](https://vertexaisearch.cloud.google.com/redirect/AUZIYQE<u>u</u>mfhALgkB9mbPSq_EOvjq_bUoM8wIHC3kSntnEzv-xEmER-bc2NN5lyPKMyt23xnCqSxtH48GM_ibMHwS0XVZ_mLNdePxNyXt)]
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/9jZ3sgR4yvLkDToJ01WqL1lvq33ldEMSpH8BZTeoJcBxrbfT5AltGlys3Oryd2yCCEPjVi6XYXK1l1pffDHcAs-dcoQfkMxA5ZNdNo2AMk_2wH18vNgnuTLaohhg54dqFtnq98lixKOa2Op8lzmUF0V0YqgJu5_r1Wio0uU1l1Cecw_K0Nm53Vht_qMFkv_75fFxhjltAtZ]
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem. [URL: [https://vertexaisearch.cloud.google.com/redirect/AUZIYQHbf42Lr_ElzCR6RQaDJc1V1Z1rf0KVcK2CJkY6sjcpJA0s8G9mf06zjhZgj0Y8_wrimnCNmsUxnvoWQG82nlgRH2fOwtikmcf0RoOLKHPKtHci9CW_-nNBfyP0DEm45p7gufxh3LRA3qeSHzKIU6rpLddUcKz8if9uUXhHRHZI\[=\]](https://vertexaisearch.cloud.google.com/redirect/AUZIYQHbf42Lr_ElzCR6RQaDJc1V1Z1rf0KVcK2CJkY6sjcpJA0s8G9mf06zjhZgj0Y8_wrimnCNmsUxnvoWQG82nlgRH2fOwtikmcf0RoOLKHPKtHci9CW_-nNBfyP0DEm45p7gufxh3LRA3qeSHzKIU6rpLddUcKz8if9uUXhHRHZI[=])]
- Optimizing Suzuki Coupling Reactions. CovaSyn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc1Bw9gDpAH091_RavZepBwpB8RrcHWMKB_VoZGnzPAhv1Wsaobb9iNEEfCi9vXWv1RvMMTAh6pfmBqvWgmowGNLepbEEaVPVoT3TdoRyrYgq21CqmR-Mj]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHswqUF95Ty2Cwcc2D0vPm10DbJcRBCl4Z4akTgd7Ft672iwePxYLWHaymF1LAr_1DsP9WwLSha5d46TUpbf2k447vzRQzUh_lxCSNGeyAzjF4N3RpZkSm2F_KV37w==]
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem. [URL: https://vertexaisearch.cloud.google.com/groundirKoNS3RdYlmEAWRrQMCA5M522t92iTHCRwbUv47pDnQFhp412Bhl868QNw-vR9yUZ9jSufOfghfs6slnyx1YORPBahLqxFq6Mg_QpWK90v_w7u]
- Suzuki coupling help. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/w010q/suzuki_coupling_help/]
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk22peldJr3aPPKL2kR8mVr5R-xQadFolRax0y7x-iJl_shA9ML7Ha24bM92j52GL5F_dchuhuXI0P8fopeghygFgTtytxvGoAELJW15it4LwK5QJ3yXlnOzwp2yKnV96dFk08GaGAuDXmx1z3_VplMLq_BbJ]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjxKW0D62ThjCswRdSl6pKvUZCxsNzvm8YOKY4Xv7rgbjf7OM6Dirh5KB4jdyvOnSh_VQrYj3kTwTs8vnL-aSnf3-dMnvYx_WPfwZv]
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/11825482/>]
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem. [URL: https://vertexaisearch.cloud.google.com/JdFevMUOlw9uRrsL5NMGVELYt58OwRuB5eN4_lwWgNaTf4gG0dWSeti0RaznhJq9IVj3ENVgS5Tywla73w4m1rmj76lFSl0av6l4SKvphYkyUS7LjngFwgMRb7ggglUULmjhlftv28_h6UpR_mjKthWzAX-0II63T6d9rF640jP9]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_\(Organic_Chemistry\)/Suzuki-Miyaura_Coupling](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Suzuki-Miyaura_Coupling)]
- Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/XUFahKS3GwR2Xa8gKtMmjyADILK0r1SE90Uy1DyNBeA4Cgcb6OvUkwj7_08nPclqVhZKz9-2ZzVRUmmr-Bcj2-EkWJ_XWSv59mJZ0aJDTaYd4Jl]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/k3COdJFOt00Fdm9-txNm0SsieqKhZYTkoA1UW87YO4bWkj5cdt0jDhx8YPaRWQPID1jyFvkEuVbA_T7KFW_4\[=\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/k3COdJFOt00Fdm9-txNm0SsieqKhZYTkoA1UW87YO4bWkj5cdt0jDhx8YPaRWQPID1jyFvkEuVbA_T7KFW_4[=])]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECQrlKAkgaJJG25KYiFyyG16DQSLDrY_dWlgpkBgne9RIZRa2cDykqJ3Lf7dkNcu8ddPIAjP3M8bhRb7EE694ORKPhU4kaHhNE]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/oq5h5v/diagnosing_issues_with_a_1/]
- Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/27000000/>]

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2026211/>]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9VBcsnYYFl97XOZNeaJzKr4Z1foxDXa3Rt0OgRaNhyDwethUgecb2qJs5S9R0szxBtgNhgERwwKgGYfCYVMJAePp-59Y_Zd3o]
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [URL: https://vertexaisearch.cloud.google.com/groundin/A5ZGJkSEGFP5sbR4gjoEQI83kIIPjCDEjZfS6lyX8v_r2xrKFIda8NwRlzHvOjZisrA0B_uMQKqaZ_xxliqJ01RDRCR6b9NUY0Yrsi9Fe5ZON1Q1Mre sbta9F5beapNV2gQCvrp4H67n4gJDOWJBeGnOjJCQser8n5z6UFpWb_jXLrsv5QgbQL4RTlbhzVi]
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzTGXQ00DI2lwpgK1ylmK1s7vUcYvYx6j0syEO1HJkFTTaVLQeYz9xOqKtuFhL0eMutDSLMKnEg1qm08t5XUiGAkfDLddZDhGrnwVmcZh_MiQC-Z2qdDXonh8VKqGGZZuxWyQ1NqvdX-sS2te6NhZ6aAw2QuVxn0]
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/groundin/Y1QxJUw8s8TR1vP7vP0DFXKlenmn7meRHQn3Cfm71hQIM8GGAcN-RgG3Q8nTHPAVqpMSMqlkA4-rTT3vA0qMrnZzQiSBmV1gh-SLBNhZgO4e_B6ThwTPVd62DF5sOTGKURozeXiiRtViz3hUoJaGbpriEX4sXU-I5jEpOQotwJQ==]
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4m3CVhFRRtHOWCVvEFGHwWPrhwkNyo9yUpJiDUYu8feP8VruC90Xplwg6sDkxJXqHlguDi0sjO0r8SHmAOUQbiRXptBqljLeTcIV3k_TZ2pM7bAKQRldU72hjmOeso1IO-p9GsFxL5bhJ9CvXfLjustQmlusuBOvs55zeioQhUk]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: Unlocking the Potential of a Challenged Substrate]. BenchChem, [2026]. [Online PDF]. Available [cyanopyridine](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address

Ontario

Phone

Email